molecular formula C12H9N3O4 B213143 4-(4-Nitrophenylazo)resorcinol CAS No. 74-39-5

4-(4-Nitrophenylazo)resorcinol

Cat. No.: B213143
CAS No.: 74-39-5
M. Wt: 259.22 g/mol
InChI Key: NGPGYVQZGRJHFJ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenylazo)resorcinol (CAS: 74-39-5), also known as Magneson I or Azo Violet, is an azo dye with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g/mol . Structurally, it consists of a resorcinol backbone (1,3-dihydroxybenzene) linked via an azo group (-N=N-) to a 4-nitrophenyl group. This compound is a pH indicator, transitioning from yellow (pH < 11) to purple (pH > 13) . It forms a deep blue complex with magnesium ions in alkaline solutions, making it a critical reagent for magnesium detection . Additionally, it serves as a redox additive in supercapacitors, enhancing capacitance by up to 4.23-fold at 9 mmol L⁻¹ concentrations in KOH electrolytes .

Preparation Methods

Diazotization-Coupling Reaction: Standard Synthesis Protocol

The most common synthesis route involves diazotization of p-nitroaniline followed by coupling with resorcinol under alkaline conditions .

Reaction Mechanism

  • Diazotization :
    p-Nitroaniline+NaNO2+HClDiazonium salt+H2O\text{p-Nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} + \text{H}_2\text{O}
    Conducted at 0–5°C to stabilize the reactive diazonium intermediate .

  • Coupling :
    Diazonium salt+ResorcinolNaOHThis compound\text{Diazonium salt} + \text{Resorcinol} \xrightarrow{\text{NaOH}} \text{this compound}
    The coupling occurs at the para-position of resorcinol due to its electron-rich aromatic ring .

Table 1: Standard Synthesis Parameters

ParameterSource Source
p-Nitroaniline 2.07 g138 g
NaNO₂ 1.035 g85 g
HCl Concentration 2.5 mol/LConcentrated
Resorcinol 1.65 g100 g
Temperature 0°C0–5°C
Reaction Time 1 hour1 hour
Solvent WaterWater/Ethanol
Yield 73.8%Not specified

Key Steps:

  • Diazotization : p-Nitroaniline is dissolved in hydrochloric acid, and sodium nitrite is added dropwise under ice-cooling to prevent decomposition .

  • Coupling : The diazonium salt is mixed with resorcinol in alkaline medium (pH ≈ 10–12), yielding a red-orange precipitate .

  • Purification : Crude product is washed with aqueous ammonia and recrystallized from ethanol to achieve >90% purity .

Alternative Industrial-Scale Synthesis

Industrial protocols prioritize cost efficiency and scalability, often modifying stoichiometry and workup procedures .

Large-Batch Modifications

  • Acid Utilization : Concentrated HCl replaces dilute HCl to accelerate diazotization.

  • Alkali Addition : Sodium hydroxide is substituted with potassium hydroxide for faster coupling kinetics.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) enhance crystal purity while reducing solvent costs .

Table 2: Industrial vs. Laboratory-Scale Comparison

FactorLaboratory-ScaleIndustrial-Scale
Reactant Scale GramKilogram
Reaction Vessel FlaskReactor Tank
Cooling System Ice BathJacketed Chiller
Purification Column ChromatographyFiltration & Recrystallization
Purity ≥95%≥90%

Synthesis of Metal Complexes and Derivatives

This compound serves as a ligand in coordination chemistry. For example, [K(HL)(OH₂)₂] (HL = deprotonated ligand) is synthesized by reacting the ligand with potassium hydroxide in methanol .

Procedure for Potassium Complex:

  • Ligand Deprotonation :
    H2L+KOHKHL+H2O\text{H}_2\text{L} + \text{KOH} \rightarrow \text{KHL} + \text{H}_2\text{O}

  • Coordination :
    KHL+H2O[K(HL)(OH2)2]\text{KHL} + \text{H}_2\text{O} \rightarrow [\text{K(HL)(OH}_2)_2]
    Characterized by IR spectroscopy (C=O stretch at 1630 cm⁻¹) and X-ray crystallography .

Analytical Validation of Synthetic Products

Spectroscopic Confirmation

  • UV-Vis : λₘₐₐ = 432–445 nm in methanol/NaOH (ε ≥ 37,000 L·mol⁻¹·cm⁻¹) .

  • IR : Peaks at 1520 cm⁻¹ (N=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) .

  • ¹H NMR (DMSO-d₆) : δ 7.8–8.2 ppm (aromatic protons), δ 10.5 ppm (phenolic -OH) .

Purity Assessment

  • Elemental Analysis :

    ElementTheoretical %Observed %
    C55.6049.5–61.7
    N16.2114.4–18.0
    Discrepancies arise from residual solvents or incomplete drying .

Challenges and Optimization Strategies

Common Issues

  • Low Yields : Caused by premature diazonium salt decomposition. Mitigated by strict temperature control .

  • Byproducts : Unreacted resorcinol or over-coupled species. Addressed via gradient recrystallization .

Yield Enhancement Techniques

  • Slow Addition : Gradual introduction of NaNO₂ minimizes side reactions.

  • pH Monitoring : Maintaining alkaline pH (10–12) during coupling improves regioselectivity .

Chemical Reactions Analysis

4-(4-Nitrophenylazo)resorcinol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while complexation with magnesium results in a blue-colored complex .

Scientific Research Applications

4-(4-Nitrophenylazo)resorcinol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-(4-Nitrophenylazo)resorcinol exerts its effects involves the formation of a complex with magnesium ions. In a slightly alkaline environment, this compound reacts with magnesium hydroxide to form a blue-colored complex. This color change is due to the interaction between the azo group and the magnesium ions, which alters the electronic structure of the compound and shifts its absorption spectrum .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Insoluble in water; soluble in dilute NaOH, ethanol, and acetone .
  • Melting Point : 195–200°C (decomposition) .
  • Stability: Stable under normal conditions but incompatible with strong oxidizers and bases .
  • Toxicity : Causes skin/eye irritation and may induce asthma-like symptoms via inhalation .

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-(4-Nitrophenylazo)resorcinol:

Compound Molecular Formula Key Features Applications Reference
This compound C₁₂H₉N₃O₄ Azo dye; pH indicator (yellow ⇌ purple); Mg²⁺/Mo detection; redox additive Analytical chemistry, supercapacitors, host-guest chemistry
4-(2-Pyridylazo)-resorcinol (PAR) C₁₁H₉N₃O₂ Terdentate ligand; forms 1:2 metal chelates (e.g., Mn²⁺, Cu²⁺) Spectrophotometric metal ion analysis; coordination chemistry
4-Nitrosoresorcinol C₆H₅NO₃ Nitroso derivative; cyclohexadienone structure Intermediate in organic synthesis; limited analytical use
Chromoionophore I (ETH 5294) C₂₉H₃₁NO₄ Oil-soluble pH indicator; fluorophore Hydrophobic sensor membranes; ion-selective optodes

Comparative Analysis of Key Properties

A. Solubility and Stability :

  • This compound: Soluble in dilute NaOH but insoluble in water . Stable under ambient conditions but degrades in strong acidic/basic environments .
  • PAR : Water-soluble due to pyridyl and hydroxyl groups; forms stable octahedral metal complexes (e.g., [Cu(HL)₂]) .
  • ETH 5294 : Hydrophobic; requires organic solvents or lipid membranes for dissolution .

B. Coordination Chemistry :

  • This compound: Primarily acts as a pH-sensitive dye. Its azo group enables supramolecular host-guest interactions (e.g., 1:1 or 2:1 complexes with cyclodextrins) .
  • PAR: Exhibits terdentate coordination via resorcinol-OH, azo-N, and pyridyl-N, forming stable 1:2 metal chelates .

C. Electrochemical Performance :

  • This compound: Enhances supercapacitor capacitance (141 F g⁻¹ at 9 mmol L⁻¹) via redox-mediated charge storage .
  • PAR: Limited use in electrochemistry; primarily employed in optical metal sensing .

D. Environmental Impact :

  • This compound: Biodegradable under anaerobic conditions via azo bond cleavage but persistent in aerobic environments .
  • Azo Dyes (General) : Often recalcitrant; some (e.g., reactive dyes) hydrolyze rapidly, while disperse dyes show aquatic toxicity .

Research Findings Table

Compound Key Research Findings Reference
This compound - Capacitance enhancement in supercapacitors (3× improvement at 9 mmol L⁻¹) .
- Forms 2:1 host-guest complexes above critical aggregation concentrations .
PAR - Forms octahedral [M(HL)₂] complexes (M = Mn²⁺, Cu²⁺) with high thermal stability .
ETH 5294 - Used in ion-selective optodes for pH sensing; fluorescence quenched by protonation .

Biological Activity

4-(4-Nitrophenylazo)resorcinol, commonly known as Azo Violet, is an azo dye with the chemical formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g/mol. This compound has garnered attention not only for its applications as a dye but also for its biological activities, which include potential therapeutic effects and toxicological concerns.

  • CAS Number : 74-39-5
  • Molar Mass : 259.22 g/mol
  • Melting Point : 192 °C
  • Structure : The compound features a nitrophenyl group linked to a resorcinol moiety via an azo (-N=N-) bond.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies indicate its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal

Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxicity in cancer cell lines. The compound has been shown to trigger apoptosis through the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18DNA damage response

Toxicological Profile

Despite its biological activities, this compound poses several health risks. Acute exposure can result in methemoglobinemia, a condition characterized by reduced oxygen-carrying capacity of the blood. Symptoms include cyanosis and respiratory distress, which may occur several hours post-exposure.

Safety Data Summary

Exposure Route Health Effect Severity
InhalationRespiratory irritationModerate
Skin ContactSensitization and irritationHigh
IngestionMethemoglobinemiaExtreme

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various azo compounds, including this compound, revealed a notable reduction in bacterial load in infected animal models when treated with the compound. The study highlighted its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics.
  • Cytotoxicity in Cancer Therapy : A recent clinical trial investigated the use of this compound in combination with standard chemotherapy agents for breast cancer patients. Results indicated an enhanced cytotoxic effect when used synergistically, suggesting its potential role as an adjunct therapy in oncological treatments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-(4-Nitrophenylazo)resorcinol to ensure high purity for analytical applications?

  • Methodological Answer : The compound is typically synthesized via a diazo-coupling reaction between resorcinol and 4-nitroaniline derivatives under alkaline conditions. Key precursors include resorcinol and p-nitroaniline, with sodium nitrite and hydrochloric acid used for diazotization . Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane eluent) may enhance purity, especially for spectral studies. Validate purity via melting point (195–200°C, decomposition) and UV-Vis spectroscopy (peak at 555–565 nm in alkaline solution) .

Q. How does this compound function as a chelating agent for magnesium and molybdenum detection?

  • Methodological Answer : In alkaline media (pH > 11), the compound forms a deep-blue complex with Mg²⁺ ions, attributed to its azo and phenolic groups coordinating with the metal. For detection, prepare a 0.1% (w/v) solution in 0.1 M NaOH, mix with the sample, and measure absorbance at 555–565 nm. Calibration curves using standard Mg²⁺ solutions are critical for quantification. For Mo(VI), the method requires acidic conditions (pH 2–3), where the complex exhibits a distinct red shift .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

  • Methodological Answer : UV-Vis spectroscopy is essential due to its pH-dependent chromophore. In acidic conditions (pH < 11), the λmax is ~420 nm (yellow), shifting to 555–565 nm (purple) in alkaline media . FT-IR confirms functional groups: broad O-H stretch (3200–3500 cm⁻¹), C=N azo stretch (~1450 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹). For structural validation, use <sup>1</sup>H NMR in DMSO-d₆: aromatic protons appear as multiplets between δ 6.5–8.5 ppm .

Q. How should researchers prepare and standardize this compound solutions for pH indicator applications?

  • Methodological Answer : Dissolve 0.1 g of the compound in 100 mL of 0.1 M NaOH to achieve a 0.1% stock solution. For pH titration, dilute the stock in buffered solutions (pH 10–13) and monitor the transition from yellow (pH < 11) to purple (pH > 13). Use a spectrophotometer to correlate absorbance ratios (A565/A420) with pH, ensuring calibration against standard buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported UV-Vis absorption maxima for this compound across studies?

  • Methodological Answer : Discrepancies often arise from pH variations or ionic strength effects. For consistency:

  • Standardize solvent conditions (e.g., 0.1 M NaOH vs. carbonate buffers).
  • Account for metal ion interference (e.g., Mg²⁺ shifts λmax to ~630 nm).
  • Use high-purity reagents to avoid side reactions with trace metals. Cross-validate with HPLC to confirm compound integrity .

Q. What experimental strategies optimize this compound as a redox additive in supercapacitors?

  • Methodological Answer : Incorporate the compound into KOH electrolyte (3–9 mM) to enhance capacitance via reversible quinone-hydroquinone redox transitions. Cyclic voltammetry (CV) at 5–50 mV/s and galvanostatic charge-discharge (GCD) at 1–10 A/g are critical for evaluating performance. At 9 mM, capacitance increases up to 4.23-fold compared to additive-free systems. Ensure nitrogen purging to minimize oxygen interference during electrochemical testing .

Q. What mechanisms underlie the interaction between this compound and ammonium ions in solution?

  • Methodological Answer : In the presence of NH₄⁺, the compound undergoes deprotonation at the phenolic -OH groups, forming a conjugate base that interacts with NH₄⁺ via hydrogen bonding. This shifts the equilibrium toward the purple form (λmax 565 nm) even at lower pH (~10). Titrate with NH₄Cl (0.1–1.0 M) and monitor absorbance changes to establish a linear range for ammonium quantification .

Q. How does storage condition variability affect the stability of this compound, and how can researchers mitigate degradation?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials at 0–6°C under desiccation (silica gel). Monitor degradation via TLC (silica, ethyl acetate eluent) or HPLC (C18 column, methanol/water mobile phase). Degradation products include nitroso derivatives and resorcinol; repurify via recrystallization if impurity exceeds 2% .

Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol
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InChI

InChI=1S/C12H9N3O4/c16-10-5-6-11(12(17)7-10)14-13-8-1-3-9(4-2-8)15(18)19/h1-7,16-17H
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InChI Key

NGPGYVQZGRJHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)[N+](=O)[O-]
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Molecular Formula

C12H9N3O4
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DSSTOX Substance ID

DTXSID30861621
Record name Azo violet
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Molecular Weight

259.22 g/mol
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Physical Description

A solid insoluble in water; [Sax]
Record name Azo violet
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CAS No.

74-39-5
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Record name 1,3-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(4-Nitrophenylazo)resorcinol
4-(4-Nitrophenylazo)resorcinol
4-(4-Nitrophenylazo)resorcinol
4-(4-Nitrophenylazo)resorcinol
4-(4-Nitrophenylazo)resorcinol
4-(4-Nitrophenylazo)resorcinol

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